Methyl 2-hydroxy-5-nitronicotinate
Description
Historical Context and Significance of Pyridine (B92270) Chemistry
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. wikipedia.org Its structure is analogous to benzene, with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.org This fundamental difference imparts distinct properties, including weak basicity, which makes it a versatile participant in numerous chemical reactions. numberanalytics.comnewworldencyclopedia.org
The history of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated it from coal tar. numberanalytics.com The structure of pyridine was later proposed independently by Wilhelm Körner and James Dewar in the 1860s and 1870s. acs.org A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881 by Arthur Rudolf Hantzsch, which provided a method for producing a variety of substituted pyridines. wikipedia.orgacs.org
Today, pyridine and its derivatives are indispensable in many fields. They serve as precursors for pharmaceuticals, agrochemicals like herbicides, and other specialty chemicals. wikipedia.orgnumberanalytics.com The pyridine ring is a "privileged structural motif" in drug design, meaning it is a common feature in many biologically active compounds. mdpi.comnih.gov Its utility as a polar, basic, and relatively non-reactive solvent is also well-established. wikipedia.org
Overview of Nicotinic Acid and its Derivatives in Chemical Research
Nicotinic acid, also known as niacin or vitamin B3, is a well-known pyridine derivative with a carboxylic acid group at the 3-position of the pyridine ring. chemistryjournal.netnih.gov While it plays a vital role in biological systems, its derivatives are of immense interest in chemical research and drug discovery. chemistryjournal.netnih.gov
Researchers have extensively explored the synthesis and modification of nicotinic acid to create a vast library of derivatives. nih.gov These modifications often involve substitutions at various positions on the pyridine ring or alterations to the carboxylic acid group, leading to esters, amides, and other functionalized molecules. nih.govmdpi.com The goal of this research is often to develop new compounds with specific biological activities. Derivatives of nicotinic acid have been investigated for a wide range of applications, including as potential anti-inflammatory, analgesic, and anticancer agents. chemistryjournal.netnih.gov The development of novel synthetic routes and the study of the structure-activity relationships of these derivatives remain active areas of chemical research. mdpi.comacs.org
Overview of Nitropyridines and their Importance in Organic Synthesis
Nitropyridines are pyridine rings that have been substituted with one or more nitro groups (NO₂). The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds highly valuable intermediates in organic synthesis. ntnu.noresearchgate.net
Nitropyridines serve as convenient and readily available precursors for a wide array of more complex heterocyclic systems. mdpi.comnih.gov The nitro group can be readily reduced to an amino group, providing a gateway to a variety of amino-substituted pyridines. Furthermore, the nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. ntnu.noacs.org For instance, a chlorine atom on a nitropyridine ring can be easily displaced by nucleophiles. mdpi.com This reactivity makes nitropyridines essential building blocks for synthesizing biologically active molecules, including those with potential antitumor and antiviral properties. mdpi.comnih.gov
Positioning of Methyl 2-hydroxy-5-nitronicotinate within the Nicotinic Acid and Nitropyridine Chemical Space
This compound (CAS Number: 856579-28-7) is a chemical compound that sits (B43327) at the intersection of the two classes discussed above. lookchem.comcalpaclab.com Its structure features a pyridine ring, which is characteristic of all the compounds mentioned.
As a Nicotinic Acid Derivative: The core of the molecule is a methyl nicotinate (B505614) structure (a methyl ester of nicotinic acid). This classifies it as a derivative of nicotinic acid.
As a Nitropyridine: The presence of a nitro group (NO₂) at the 5-position of the pyridine ring firmly places it within the nitropyridine family.
Additional Functionality: The compound also possesses a hydroxyl group (-OH) at the 2-position, which can exist in equilibrium with its keto tautomer, 2-pyridone. This is sometimes reflected in its name, methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate. chemicalbook.comnih.gov
This combination of functional groups—an ester, a nitro group, and a hydroxyl/oxo group—makes this compound a versatile building block in organic synthesis. cymitquimica.com Each functional group offers a potential site for chemical modification, allowing chemists to use this compound as a starting material for constructing more complex molecules with potential applications in medicinal chemistry and materials science. calpaclab.com Its identity as a "Protein Degrader Building Block" by some suppliers highlights its role in the synthesis of molecules designed for specific biochemical functions. calpaclab.com
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 856579-28-7 | lookchem.comcalpaclab.com |
| Molecular Formula | C₇H₆N₂O₅ | lookchem.comcalpaclab.com |
| Molecular Weight | 198.13 g/mol | lookchem.com |
| IUPAC Name | methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | nih.govuni.lu |
| Melting Point | 250-254°C | lookchem.com |
| Boiling Point | 362.5°C at 760 mmHg | lookchem.com |
| Density | 1.49 g/cm³ | lookchem.com |
| Solubility | DMSO (Sparingly), Methanol (B129727) (Slightly) | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 5 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMETCUQGSGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856579-28-7 | |
| Record name | Methyl 2-hydroxy-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Synthetic Methodologies of Methyl 2 Hydroxy 5 Nitronicotinate
Precursor-based Synthesis
Precursor-based synthesis is a common approach for producing methyl 2-hydroxy-5-nitronicotinate. This involves utilizing closely related molecules and introducing the necessary functional groups through targeted chemical reactions.
Synthesis from Nicotinic Acid Derivatives
The synthesis of this compound can be accomplished starting from various nicotinic acid derivatives. These derivatives serve as a foundational scaffold to which hydroxyl and nitro groups are added or modified.
One common strategy involves the nitration of a pre-existing hydroxy-nicotinic acid ester. For instance, methyl 2-hydroxynicotinate can be nitrated to introduce the nitro group at the 5-position of the pyridine (B92270) ring. This reaction typically requires strong nitrating agents and carefully controlled conditions to achieve the desired regioselectivity and yield.
Another approach is the esterification of a pre-existing hydroxy-nitronicotinic acid. For example, 2-hydroxy-5-nitronicotinic acid can be reacted with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester, this compound.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on chlorinated nicotinic esters provide a versatile route. Methyl 6-chloro-5-nitronicotinate can react with a suitable nucleophile to introduce a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. researchgate.net For example, reaction with a hydroxide (B78521) source under appropriate conditions can yield the desired product. The use of green solvents like Cyrene™ has been explored to make these reactions more environmentally friendly. researchgate.net
A variety of substituted nicotinic esters can be synthesized using these methods, highlighting the versatility of nicotinic acid derivatives as precursors. researchgate.netnih.gov
Synthesis via Nitration of Pyridine Compounds
The direct nitration of the pyridine ring is a fundamental method for preparing nitropyridine derivatives, which are key intermediates in the synthesis of this compound.
Methods involving Dinitrogen Pentoxide (N₂O₅)
A controlled nitration process for pyridine compounds involves the use of dinitrogen pentoxide (N₂O₅). smolecule.com This method often proceeds by reacting the pyridine compound with N₂O₅ in an organic solvent, which can lead to the formation of an N-nitropyridinium nitrate (B79036) intermediate. smolecule.comntnu.noresearchgate.net Subsequent treatment with a bisulfite solution can then lead to the formation of the desired β-nitropyridine product with good regioselectivity. smolecule.comntnu.noresearchgate.netresearchgate.net This approach offers a more controlled alternative to harsher nitration conditions. smolecule.com The mechanism is thought to involve a smolecule.comCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netresearchgate.net
Methods involving Nitric Acid and Trifluoroacetic Anhydride (B1165640)
A mixture of nitric acid and trifluoroacetic anhydride is another effective reagent for the nitration of pyridines. lookchem.cnresearchgate.net This method generally provides higher yields of β-nitropyridines compared to other nitrating systems. researchgate.net The reaction is typically carried out at low temperatures, with the pyridine or substituted pyridine being slowly added to the chilled nitrating mixture. researchgate.net This procedure has been shown to be a general and high-yield method for preparing various nitropyridines. researchgate.net
One-Pot Synthesis Approaches to 2-Hydroxy-5-nitropyridine (B147068)
One-pot synthesis methods offer an efficient route to 2-hydroxy-5-nitropyridine, a direct precursor to its ester derivatives. A notable one-pot procedure involves starting with 2-aminopyridine (B139424). google.com The process includes the nitration of 2-aminopyridine in concentrated sulfuric acid, followed by a diazotization reaction using sodium nitrite, and finally, hydrolysis to yield 2-hydroxy-5-nitropyridine. google.com This method is advantageous as it avoids the need for isolation and purification of the intermediate 2-amino-5-nitropyridine, thereby reducing waste and production costs. google.com
| Starting Material | Reagents | Key Steps | Product | Advantage |
| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃2. NaNO₂, H₂O | Nitration, Diazotization, Hydrolysis | 2-Hydroxy-5-nitropyridine | Continuous operation, reduced wastewater, cost-effective google.com |
Synthesis from Other Nitrocarbonyl Compounds and Derivatives
The synthesis of nitropyridine derivatives, which can be precursors to this compound, can also be achieved through the cyclocondensation of various nitrocarbonyl compounds and their derivatives. researchgate.net This approach allows for the construction of the substituted pyridine ring from acyclic precursors. For instance, previously unreported nitriles of 5-nitronicotinic acid have been synthesized through different types of cyclocondensation reactions involving nitrocarbonyl compounds. researchgate.net These nitriles can then be hydrolyzed to the corresponding nicotinamides. researchgate.net
One specific example is the one-pot synthesis of 5-nitropyridines through a three-component cyclocondensation of nitroacetone, triethyl orthoformate, and various enamines. researchgate.net This method provides a convenient route to substituted 5-nitropyridines. researchgate.net
| Reactants | Reaction Type | Product Class |
| Nitrocarbonyl compounds and their derivatives | Cyclocondensation | Nitriles of 5-nitronicotinic acid researchgate.net |
| Nitroacetone, triethyl orthoformate, enamines | Three-component cyclocondensation | 5-Nitropyridines researchgate.net |
Esterification and Hydroxylation Routes
Traditional synthetic approaches to this compound often rely on a two-step process involving the formation of the ester followed by manipulation of substituents on the pyridine ring, or vice-versa.
Esterification of 2-Hydroxy-5-nitronicotinic Acid
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-hydroxy-5-nitronicotinic acid. nih.govscbt.com This reaction is typically carried out by treating the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via Fischer-Speier esterification, where the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of water yields the desired methyl ester.
While this method is straightforward, the availability and synthesis of the starting material, 2-hydroxy-5-nitronicotinic acid, is a key consideration. This precursor can be synthesized through various nitration and hydroxylation sequences on nicotinic acid derivatives. smolecule.com
Conversion of Halogenated Precursors (e.g., Methyl 6-chloro-5-nitronicotinate)
An alternative and widely utilized strategy involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, most commonly Methyl 6-chloro-5-nitronicotinate. chemicalbook.comsigmaaldrich.comsigmaaldrich.combldpharm.com In this approach, the chloro group at the 6-position of the pyridine ring is displaced by a hydroxide or alkoxide nucleophile.
The reaction is facilitated by the presence of the electron-withdrawing nitro group at the 5-position and the ester group at the 3-position, which activate the pyridine ring towards nucleophilic attack. The reaction is typically performed by heating Methyl 6-chloro-5-nitronicotinate with a base such as sodium hydroxide or sodium methoxide (B1231860) in a suitable solvent. Subsequent acidification then yields the 2-hydroxy (or 2-oxo) tautomer. This method offers the advantage of starting from a more readily available precursor and allows for the introduction of the hydroxyl group at a later stage of the synthesis.
A recent study highlighted an innovative and green synthetic approach for the synthesis of pyridyl-phenyl ethers or thioethers from 6-chloro-5-nitro nicotinic ester. acs.org The reaction involves reacting the starting material with a suitable phenol (B47542) or thiophenol in the presence of triethylamine (B128534) (NEt3) as a base, using the green solvent Cyrene. The mixture is heated in a sealed tube, resulting in good to optimal yields of the desired products. acs.org
Advanced Synthetic Strategies
Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and access novel molecular architectures. In the context of nitropyridine synthesis, several advanced strategies are being explored.
Cascade, Domino, and Tandem Reactions for Related Nitropyridines
Cascade reactions, also known as domino or tandem reactions, offer a powerful approach to increasing molecular complexity in a single synthetic operation. wikipedia.org These reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. While specific cascade reactions leading directly to this compound are not extensively reported, the synthesis of related nitropyridines often employs such strategies. For instance, a quintuple cascade reaction has been reported to afford complex pyridine derivatives. soton.ac.uk
The synthesis of 1-pyrrolines from N-alkenylnitrones and alkynes has been explored as a retrosynthetic alternative to traditional approaches. These cascade reactions are formal [4+1] cycloadditions that proceed through a proposed dipolar cycloaddition and N-alkenylisoxazoline [3,3']-sigmatropic rearrangement. nih.gov These methodologies, while not directly producing the target compound, demonstrate the potential for developing highly efficient, one-pot syntheses of functionalized nitropyridines.
Green Chemistry Approaches in Nicotinic Acid Derivative Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. nih.gov In the synthesis of nicotinic acid derivatives, this has led to the exploration of biocatalytic methods and the use of environmentally benign solvents. nih.govd-nb.info
Enzymatic approaches, for example, offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste. nih.gov While direct enzymatic synthesis of this compound is not yet established, the broader application of enzymes in nicotinic acid production suggests future potential. nih.gov
Furthermore, the use of green solvents like Cyrene™ is gaining traction as a replacement for toxic and environmentally harmful solvents such as DMF, DMSO, and NMP. researchgate.net An efficient synthetic strategy for nucleophilic aromatic substitutions of nicotinic esters in Cyrene has been developed. The success of this protocol relies on a very short reaction time which prevents polymerization from occurring. researchgate.net This approach not only enhances the environmental profile of the synthesis but can also simplify product purification. researchgate.net
Stereoselective Synthesis Considerations for Analogous Compounds
While this compound itself is achiral, the development of stereoselective synthetic methods is crucial for creating chiral analogs and derivatives with potential applications in medicinal chemistry. The stereoselective synthesis of related heterocyclic compounds, such as substituted piperidines and other nicotine (B1678760) analogs, provides valuable insights. researchgate.net
For instance, [3+2] cycloaddition reactions of nitropyridines with azomethine ylides have been shown to be highly regio- and stereoselective, leading to the formation of new pyrrolidine-fused pyridine rings with multiple stereocenters. researchgate.netosi.lv Similarly, the stereoselective alkylation of pyridine-N-oxides using Grignard reagents in the presence of chiral ligands has been developed for the synthesis of optically active piperidines. researchgate.net The application of such stereoselective strategies to precursors of this compound could open avenues for the synthesis of novel, chiral nitropyridine derivatives.
Data Tables
Table 1: Synthetic Routes to this compound and Related Derivatives
| Starting Material | Reagents and Conditions | Product | Key Features |
| 2-Hydroxy-5-nitronicotinic acid | Methanol, H₂SO₄ (catalyst), heat | This compound | Direct esterification |
| Methyl 6-chloro-5-nitronicotinate | NaOH or NaOMe, heat, then acidification | This compound | Nucleophilic aromatic substitution |
| Methyl 6-chloro-5-nitronicotinate | Phenol/thiophenol, NEt₃, Cyrene, 150°C | 6-Phenoxy/phenylthio-5-nitronicotinates | Green synthetic approach acs.org |
| N-Alkenylnitrones and alkynes | Mild conditions | 1-Pyrrolines | Cascade [4+1] cycloaddition nih.gov |
| Nitropyridines and azomethine ylides | N/A | Pyrrolidine-fused pyridines | Regio- and stereoselective [3+2] cycloaddition researchgate.netosi.lv |
Reaction Optimization and Yield Enhancement
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. The primary route to this compound typically involves the nitration of a 2-hydroxynicotinic acid precursor. Research into the synthesis of related hydroxypyridine carboxylic acids provides significant insights into optimizing this transformation.
Influence of Reaction Conditions (Temperature, Solvent Systems, Catalysts)
The yield and purity of this compound are highly sensitive to the conditions employed during the nitration reaction. Temperature, the solvent system, and the presence of catalysts are critical variables that must be precisely controlled.
Temperature: Temperature control is arguably the most critical factor in the selective nitration of hydroxynicotinic acid derivatives. The reaction is exothermic, and improper temperature management can lead to the formation of undesired by-products. For the nitration of 6-hydroxynicotinic acid, a related precursor, using fuming nitric acid at 50°C yields the desired 6-hydroxy-5-nitronicotinic acid. rsc.org However, increasing the temperature and reaction time, such as heating under reflux, can lead to a second nitration, resulting in dinitro-pyridone by-products. rsc.org
In some one-pot synthesis methods for related compounds like 2-hydroxy-5-nitropyridine, a staged temperature profile is employed. The initial reaction may be controlled at 10-20°C during the addition of nitric acid, followed by a period of stirring at a higher temperature of 40-50°C to ensure the completion of the nitration. google.com Similarly, the synthesis of 6-hydroxy-5-nitronicotinic acid has been described using a pre-nitration step at 50-65°C, followed by the main nitration at an elevated temperature of 80°C to drive the reaction to completion. google.com
Solvent Systems: Concentrated sulfuric acid is the most common solvent and reagent used in the nitration of hydroxynicotinic acids. It serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. google.comgoogle.com The use of fuming sulfuric acid has also been reported. The high viscosity and corrosive nature of sulfuric acid necessitate specialized equipment, particularly on an industrial scale. While alternative "green" solvents like Cyrene™ have been explored for other reactions on nicotinic esters, their application in the harsh acidic conditions of nitration is not typical. colab.ws
Catalysts: While the strong acid environment of the nitric/sulfuric acid mixture is often sufficient to catalyze the reaction, certain catalysts can enhance reaction rates and selectivity. For the synthesis of 6-hydroxy-5-nitronicotinic acid, ammonium (B1175870) hydrogen sulfate (B86663) (NH₄HSO₄) has been employed as a catalyst. google.com Its role is to facilitate the nitration process, potentially leading to higher conversion rates under optimized conditions. In other areas of pyridine chemistry, solid acid catalysts such as silica-supported molybdenum oxide (MoO₃/SiO₂) have been investigated for reactions like esterification, highlighting a broader effort to replace corrosive liquid acids with more manageable solid catalysts, though their specific use in this nitration is not widely documented. researchgate.net
| Parameter | Condition | Effect on Reaction | Source |
|---|---|---|---|
| Temperature | 50°C | Favors mono-nitration to produce 6-hydroxy-5-nitronicotinic acid. | rsc.org |
| 40-50°C (after initial phase at 10-20°C) | Ensures completion of nitration in a one-pot synthesis of 2-hydroxy-5-nitropyridine. | google.com | |
| >80°C or Reflux | Promotes di-nitration, leading to by-product formation. | rsc.org | |
| Solvent System | Concentrated H₂SO₄ / Fuming HNO₃ | Standard system; acts as both solvent and catalyst by generating the nitronium ion (NO₂⁺). | rsc.org |
| Concentrated H₂SO₄ / Red Fuming Nitric Acid (RFNA) | Used for the preparation of 6-hydroxy-5-nitronicotinic acid. | google.com | |
| Catalyst | Ammonium Hydrogen Sulfate (NH₄HSO₄) | Used to enhance conversion rates in the synthesis of 6-hydroxy-5-nitronicotinic acid. | google.com |
Minimization of By-product Formation and Isomer Separation
A primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration to favor the 5-nitro isomer over other potential isomers, such as the 3-nitro derivative. Furthermore, preventing over-nitration to form dinitrated species is crucial for achieving high purity.
Minimization of By-products: The formation of the undesired 3-nitro isomer and dinitrated compounds is a common issue. The hydroxyl group at the 2-position of the pyridine ring strongly directs electrophilic substitution to the 3- and 5-positions. The key to minimizing by-products lies in rigorous control over reaction conditions.
Temperature Control: As mentioned, maintaining a moderate temperature (e.g., 50-60°C) is critical to prevent di-nitration. rsc.org
Stoichiometry: Careful control over the molar ratio of the nitrating agent (nitric acid) to the substrate (2-hydroxynicotinic acid or its ester) is essential. Using a significant excess of nitric acid, especially at elevated temperatures, will invariably lead to increased levels of dinitrated by-products.
Isomer Separation and Purification: Even under optimized conditions, a mixture of isomers may be formed. Therefore, effective separation and purification techniques are necessary.
Selective Precipitation: A method described for the synthesis of 2-hydroxy-5-nitropyridine involves adjusting the acidity of the reaction mixture post-reaction. By carefully adding a base, such as ammonia (B1221849) water, to raise the pH and adjust the acid concentration, it is possible to selectively precipitate one isomer, simplifying the separation process. google.com
Recrystallization: The most common method for purifying the final product is recrystallization. For the related 6-hydroxy-5-nitronicotinic acid, purification involves dissolving the crude product in an acidic aqueous solution (pH 2-4) followed by controlled cooling to induce crystallization. This process can significantly enhance the purity of the final product to over 99%. Washing the crude solid with a cold solvent like methanol can also be employed to remove certain impurities before the final recrystallization step.
| Strategy | Method | Objective | Source |
|---|---|---|---|
| Minimization of By-products | Strict Temperature Control (e.g., 50-60°C) | Prevent di-nitration and control regioselectivity. | rsc.org |
| Controlled Stoichiometry of Nitrating Agent | Avoid excess nitrating agent to reduce over-nitration. | ||
| Separation & Purification | pH Adjustment / Acid Concentration Control | Induce selective precipitation of the desired isomer from the reaction mixture. | google.com |
| Recrystallization from Acidic Solution | Achieve high purity (>99%) by crystallizing the product from a solution at a specific pH (e.g., pH 2-4). |
Chemical Reactivity and Transformations of Methyl 2 Hydroxy 5 Nitronicotinate
Reactions at the Hydroxyl Group
The hydroxyl group at the C-2 position of the pyridine (B92270) ring exists in tautomeric equilibrium with its corresponding pyridone form. This hydroxyl group can undergo typical reactions such as etherification and acylation.
Etherification Reactions (e.g., formation of Methyl 2-methoxy-5-nitronicotinate)
The hydroxyl group of Methyl 2-hydroxy-5-nitronicotinate can be converted to an ether, such as Methyl 2-methoxy-5-nitronicotinate. This transformation is a type of O-alkylation. The O-alkylation of 2-hydroxypyridines can be achieved under various conditions, often involving the use of an alkylating agent in the presence of a base. researchgate.netacs.org For instance, O-methylation can be carried out using methyl iodide in a suitable solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org The reaction of 2-hydroxypyridines with organohalides can proceed even without a catalyst or base to achieve specific N-alkylation, though O-alkylation is a competing reaction. acs.org The choice of reaction conditions, including the base and solvent, can influence the ratio of N- to O-alkylation products. researchgate.net
Table 1: Etherification of this compound
| Reactant | Reagent | Product | Description |
|---|---|---|---|
| This compound | Methyl iodide (CH₃I) in THF | Methyl 2-methoxy-5-nitronicotinate | O-methylation of the hydroxyl group. |
Acylation Reactions
The hydroxyl group of this compound can be acylated to form the corresponding ester. Acylation is typically performed using an acylating agent such as an acyl chloride or an acid anhydride (B1165640). crunchchemistry.co.uk For example, the reaction with an acyl chloride would introduce an acyl group, converting the hydroxyl into an acyloxy group. 2-Hydroxypyridine itself is known to be an effective catalyst for a variety of acylation reactions. researchgate.net The reactivity of the hydroxyl group in acylation reactions is a fundamental transformation for this class of compounds. nih.gov
Reactions at the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It can be reduced to an amino group or can act as a leaving group in nucleophilic aromatic substitution reactions.
Reduction to Amino Derivatives (e.g., Methyl 6-amino-5-nitropyridine-3-carboxylate)
The nitro group of this compound can be readily reduced to an amino group, yielding amino derivatives such as Methyl 6-amino-5-nitropyridine-3-carboxylate. nih.gov This reduction is a common and crucial transformation for nitropyridines. nih.gov Various reducing agents can be employed for this purpose. Commonly used methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or stannous chloride (SnCl₂) in hydrochloric acid. e-bookshelf.deorgsyn.org Catalytic hydrogenation over a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst is another effective method. e-bookshelf.de For instance, the reduction of 2-nitropyridine (B88261) to 2-aminopyridine (B139424) can be achieved with stannous chloride in hydrochloric acid. e-bookshelf.de The resulting aminopyridines are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov
Table 2: Reduction of the Nitro Group
| Starting Material | Reducing Agent | Product | Reaction Type |
|---|---|---|---|
| This compound | SnCl₂/HCl or H₂/Pd | Methyl 6-amino-5-nitropyridine-3-carboxylate | Reduction of nitro group |
| 2-Nitropyridine | Stannous chloride in HCl | 2-Aminopyridine | Reduction of nitro group |
| 3-Nitropyridine (B142982) | Stannous chloride in HCl | 3-Aminopyridine | Reduction of nitro group |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by other electron-withdrawing groups. nih.govoup.com This allows for the introduction of a variety of nucleophiles onto the pyridine ring. The reaction of 5-nitro-2-pyridyloxy derivatives with a nucleophile like morpholine (B109124) proceeds through nucleophilic aromatic substitution. oup.com The ability of the nitro group to be displaced is due to its electron-withdrawing nature, which stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.gov Both 2-methyl- and 2-styryl-3-nitropyridines have been shown to react with thiolate anions to give substitution products in good yields. researchgate.net This type of reaction, where a nitro group is displaced, provides a powerful tool for the functionalization of nitropyridines. researchgate.netnih.gov
Reactions at the Ester Group
The methyl ester group in this compound can undergo reactions typical of carboxylic acid esters, with hydrolysis being a primary example.
The hydrolysis of the methyl ester group in nicotinate (B505614) derivatives, such as Methyl nicotinate, results in the formation of the corresponding carboxylic acid and methanol (B129727). orgsyn.orgresearchgate.netacs.org This reaction is typically carried out under acidic or basic conditions. For instance, the hydrolysis of methyl nicotinate is thought to be mediated by esterases in biological systems. orgsyn.orgacs.org In a laboratory setting, this transformation can be achieved using standard hydrolysis procedures. The resulting nicotinic acid derivative can then be used in further synthetic steps.
Hydrolysis to Carboxylic Acid (2-Hydroxy-5-nitronicotinic acid)
The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-hydroxy-5-nitronicotinic acid. This reaction is typically carried out under basic conditions, for example, by using lithium hydroxide (B78521) (LiOH) in a solvent mixture like methanol and water, followed by acidification. googleapis.com The progress of the hydrolysis can be monitored to ensure the complete conversion of the starting material. The resulting 2-hydroxy-5-nitronicotinic acid is a solid at room temperature. googleapis.com
| Reactant | Reagents | Product |
| This compound | 1. LiOH, MeOH/H₂O2. HCl | 2-Hydroxy-5-nitronicotinic acid |
Table 1: Hydrolysis of this compound.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by other alkyl groups.
Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. masterorganicchemistry.comaocs.org To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com This method is often faster than the acid-catalyzed reaction. aocs.org For instance, reacting this compound with ethanol (B145695) in the presence of a base like sodium ethoxide would yield ethyl 2-hydroxy-5-nitronicotinate.
| Starting Ester | Alcohol | Catalyst | Product |
| This compound | Ethanol | Acid or Base | Ethyl 2-hydroxy-5-nitronicotinate |
| This compound | Propanol | Acid or Base | Propyl 2-hydroxy-5-nitronicotinate |
Table 2: Examples of Transesterification Reactions.
Amidation Reactions (e.g., formation of 5-nitronicotinamides)
The ester group of this compound can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, typically requires heating. For example, treatment of a related compound, ethyl 2-methyl-5-nitronicotinate, with ammonia yields 2-methyl-5-nitronicotinamide. researchgate.net Similarly, this compound can be converted to 2-hydroxy-5-nitronicotinamide.
The synthesis of N-substituted 5-nitronicotinamides can also be achieved using the corresponding amines. researchgate.net
| Reactant | Reagent | Product |
| This compound | Ammonia | 2-hydroxy-5-nitronicotinamide |
| This compound | Methylamine | N-methyl-2-hydroxy-5-nitronicotinamide |
Table 3: Amidation of this compound.
Reactions at the Pyridine Ring
The pyridine ring of this compound is susceptible to various transformations, including substitution and cyclocondensation reactions, largely influenced by the presence of the electron-withdrawing nitro group.
Electrophilic Aromatic Substitution (where applicable)
Electrophilic aromatic substitution (EAS) on pyridine rings is generally difficult due to the electron-withdrawing nature of the nitrogen atom. researchgate.net The presence of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. Nitration of pyridine itself, for instance, requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.netvaia.com In acidic media, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion that is even more deactivated. rsc.org Therefore, further electrophilic substitution on the already substituted and deactivated ring of this compound is highly unlikely under standard EAS conditions.
Nucleophilic Substitution Reactions (especially activated by the nitro group)
The electron-withdrawing nitro group at the 5-position, along with the pyridine nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.comlibretexts.org This makes positions ortho and para to the nitro group susceptible to attack by nucleophiles. In this compound, a suitable leaving group at a position activated by the nitro group would be readily displaced.
For example, in the related compound methyl 6-chloro-5-nitronicotinate, the chlorine atom at the 6-position (ortho to the nitro group) is readily displaced by various nucleophiles, such as phenols and thiophenols, in the presence of a base. researchgate.netunimi.it This reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. libretexts.org
| Substrate | Nucleophile | Product |
| Methyl 6-chloro-5-nitronicotinate | Phenol (B47542) | Methyl 6-phenoxy-5-nitronicotinate |
| Methyl 6-chloro-5-nitronicotinate | Thiophenol | Methyl 6-(phenylthio)-5-nitronicotinate |
Table 4: Nucleophilic Aromatic Substitution on a Related Nicotinate.
Cyclocondensation Reactions for Heterocycle Formation
This compound can serve as a building block in the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by reacting the starting material with a bifunctional reagent. The specific functionalities on the pyridine ring, such as the hydroxyl and nitro groups, can participate in these ring-forming processes.
For instance, nitropyridines can be used to synthesize imidazopyridines and azaindoles. researchgate.net Furthermore, various cyclocondensation reactions utilizing nitrocarbonyl compounds and their derivatives have been employed to produce substituted 5-nitronicotinic acid derivatives, which can then be converted to amides. researchgate.net Multicomponent reactions, which involve combining three or more reactants in a single step, are an efficient strategy for constructing complex heterocyclic structures. beilstein-journals.orgchim.it For example, a one-pot reaction involving an alkynone and a bifunctional nucleophile can lead to the formation of fused heterocycles. chim.it While specific examples for this compound are not detailed, its reactive sites suggest its potential as a precursor in such synthetic strategies.
Mechanistic Studies of Key Transformations of this compound
Investigation of Reaction Pathways and Intermediates
The reactivity of nitropyridine systems like this compound is dominated by their susceptibility to nucleophilic attack. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates several key reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
A primary reaction pathway for derivatives of this compound, particularly when the hydroxyl group is converted into a better leaving group (e.g., a halogen like chlorine), is Nucleophilic Aromatic Substitution (SNAr). researchgate.net Computational studies using Density Functional Theory (DFT) on analogous 2-alkoxy-3,5-dinitropyridines have elucidated the SNAr mechanism. researchgate.net The reaction proceeds via a two-step process involving the formation of a negatively charged intermediate.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (at the C-2 or C-6 position), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The nitro group at the 5-position plays a critical role by stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. researchgate.net For instance, the reaction of Methyl 6-chloro-5-nitronicotinate with phenols or thiophenols proceeds efficiently via this pathway. researchgate.net
Vicarious Nucleophilic Substitution (VNS)
Another significant pathway for nitropyridines is the Vicarious Nucleophilic Substitution of hydrogen. This reaction allows for the introduction of a substituent at a position adjacent to the nitro group, a position that is activated towards nucleophilic attack but lacks a traditional leaving group. The reaction involves the addition of a nucleophile (often a carbanion with a leaving group on its alpha-carbon) to the electrophilic pyridine ring, followed by a base-induced elimination to restore aromaticity. organic-chemistry.orgscispace.com While direct studies on this compound are limited, the principles of VNS on nitropyridines suggest that it could be a viable transformation pathway. scispace.com
Other Pathways and Intermediates
Research into the reactivity of related nitropyridine derivatives has uncovered other complex reaction pathways and intermediates:
N-Nitropyridinium Ions: The nitration of pyridine itself can proceed through the formation of an N-nitropyridinium ion, which then undergoes a Current time information in Bangalore, IN.researchgate.net sigmatropic shift to migrate the nitro group from the nitrogen to the C-3 position of the ring. ntnu.no
Zwitterionic Intermediates: In multicomponent reactions, additions of enamino esters to triple bonds have been interpreted as proceeding through key zwitterionic intermediates. researchgate.net
Cascade Reactions: Complex, multi-step cascade reactions starting from related structures like 1,1-enediamines can lead to the formation of highly substituted aminopyridine derivatives. These reactions proceed through a series of proposed intermediates formed via Michael additions and subsequent cyclizations and eliminations. nih.govacs.org
Table 1: Proposed Intermediates in Key Transformations
| Reaction Pathway | Key Intermediate | Description | Supporting Evidence/Analogy |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Anionic, resonance-stabilized intermediate formed by nucleophilic attack on the aromatic ring. | Computational studies on dinitropyridines researchgate.net; Reactivity of methyl 6-chloro-5-nitronicotinate researchgate.net |
| Vicarious Nucleophilic Substitution (VNS) | Anionic σ-adduct | Intermediate formed from the addition of a nucleophile to a C-H bond, prior to base-induced elimination. | Studies on nitroarenes and nitropyridines organic-chemistry.orgscispace.com |
| Nitration | N-Nitropyridinium Ion | An intermediate where the nitro group is attached to the ring nitrogen before migrating to a carbon atom. | Mechanistic studies on pyridine nitration ntnu.no |
| Multicomponent Reactions | Zwitterion | A neutral molecule with both positive and negative formal charges; proposed in additions to triple bonds. | Reaction of enamino esters researchgate.net |
Role of Substituent Effects on Reactivity
The rate and outcome of transformations involving this compound are heavily influenced by the electronic properties of its substituents.
The Nitro Group (-NO₂) Effect
The nitro group at the C-5 position is the most influential substituent governing the compound's reactivity. Its strong electron-withdrawing properties (-I and -R effects) significantly decrease the electron density of the pyridine ring. This has two major consequences:
Activation towards Nucleophilic Attack: The reduced electron density makes the ring highly electrophilic and thus more susceptible to attack by nucleophiles. This is a fundamental requirement for both SNAr and VNS reactions. researchgate.netorganic-chemistry.org Quantum mechanical calculations have confirmed that nitro groups significantly enhance the electrophilic nature of the pyridine ring. researchgate.net
Stabilization of Intermediates: The nitro group effectively stabilizes the negatively charged intermediates (like the Meisenheimer complex) formed during nucleophilic addition steps. This stabilization lowers the transition state energy and accelerates the reaction rate. researchgate.net
The Hydroxy (-OH) and Ester (-COOCH₃) Group Effects
The substituents at the C-2 and C-3 positions also modulate the ring's reactivity.
2-Hydroxy Group: The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form. uni.lu In its hydroxyl form, it is an electron-donating group. However, for SNAr reactions to occur at this position, it must typically be converted into a more effective leaving group, such as a chloro or sulfonate group. google.com
3-Methyl Ester Group: The methyl ester group (-COOCH₃) is also electron-withdrawing. It complements the effect of the nitro group, further increasing the electrophilicity of the pyridine ring and facilitating nucleophilic attack.
The combined electronic influence of the nitro and ester groups makes the pyridine ring in this compound and its derivatives a strong candidate for nucleophilic substitution reactions.
Table 2: Influence of Substituents on Reactivity in Nucleophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| Nitro (-NO₂) | 5 | Strongly Electron-Withdrawing | Activates the ring for nucleophilic attack and stabilizes the anionic intermediate. researchgate.net |
| Hydroxy (-OH) / Pyridone | 2 | Electron-Donating (as -OH) | Poor leaving group; requires conversion to a better leaving group (e.g., -Cl) for SNAr. google.com |
| Methyl Ester (-COOCH₃) | 3 | Electron-Withdrawing | Enhances the overall electrophilicity of the pyridine ring. |
| Halogen (e.g., -Cl) | 2 or 6 | Inductively Withdrawing | Acts as a good leaving group in SNAr reactions. researchgate.net |
Derivatives and Analogues of Methyl 2 Hydroxy 5 Nitronicotinate
Structural Modifications and SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms in a molecule relates to its biological or chemical activity. For Methyl 2-hydroxy-5-nitronicotinate, modifications at several key positions have been explored to modulate its characteristics.
Variations at the Ester Moiety (e.g., Ethyl 2-hydroxy-5-nitronicotinate)
The ester group at the 3-position of the pyridine (B92270) ring is a common site for modification. Altering the alkyl group of the ester, for instance, from a methyl to an ethyl group to form Ethyl 2-hydroxy-5-nitronicotinate, can influence the compound's solubility, lipophilicity, and metabolic stability. While direct comparative studies on the biological activity of different ester analogues of 2-hydroxy-5-nitronicotinate are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that such modifications can affect the pharmacokinetics of a molecule. For example, studies on other nicotinic acid derivatives have shown that variations in the ester moiety can impact their biological activities, such as vasorelaxation and antioxidant properties mdpi.comnih.gov. A study on 2-ethyl-3-hydroxy-6-methylpyridinium succinate (B1194679) demonstrated that the ethyl-substituted pyridinium (B92312) compound effectively reduces intracellular reactive oxygen species researchgate.net.
Table 1: Comparison of Ester Moiety Variations
| Compound | Moiety Variation | Potential Impact |
| This compound | Methyl Ester | Baseline compound |
| Ethyl 2-hydroxy-5-nitronicotinate | Ethyl Ester | Potential for altered solubility and metabolic profile |
Modifications of the Hydroxyl Group (e.g., Methoxy (B1213986) derivatives)
The hydroxyl group at the 2-position is another key site for structural alteration. Its replacement with a methoxy group leads to the formation of 2-methoxy-5-nitronicotinate derivatives. This modification removes the acidic proton of the hydroxyl group, which can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and metabolic profile. The synthesis of such methoxy derivatives often involves the conversion of the corresponding pyridin-2-ones to 2-chloropyridines, followed by nucleophilic substitution with sodium methoxide (B1231860) nih.gov. For instance, 2-methoxy-5-nitro-nicotinic acid is a known compound that can be synthesized and studied nih.gov. While direct SAR studies comparing the hydroxy and methoxy analogues of this compound are limited, research on other heterocyclic systems indicates that such a change can profoundly affect biological activity nih.gov.
Table 2: Impact of Hydroxyl Group Modification
| Derivative | Modification | Key Structural Change | Anticipated Effect |
| Methoxy derivative | -OH to -OCH3 | Loss of acidic proton, increased lipophilicity | Altered hydrogen bonding, modified electronic properties, different metabolic pathways |
Positional Isomers (e.g., Methyl 4-hydroxy-5-nitronicotinate)
Table 3: Comparison of Positional Isomers
| Isomer | Position of Hydroxyl Group | Potential Differences from 2-hydroxy isomer |
| Methyl 4-hydroxy-5-nitronicotinate | 4-position | Different tautomeric forms, altered electronic distribution, potentially different biological targets |
Nitration at Different Positions
The nitro group is a strong electron-withdrawing group, and its position on the pyridine ring significantly influences the molecule's electronic character and reactivity. In this compound, the nitro group is at the 5-position. The regioselectivity of nitration on a substituted pyridine ring is dictated by the electronic effects of the existing substituents. The hydroxyl (or its tautomeric oxo form) and the methyl ester groups on the 2- and 3-positions, respectively, direct the electrophilic nitration. The 5-position is generally favored due to the directing effects of these groups. The synthesis of isomers with the nitro group at other positions, such as the 3- or 4-position, would likely require different synthetic strategies or starting materials. The position of the nitro group is known to have a profound effect on the properties of nitropyridine derivatives nih.gov.
Table 4: Influence of Nitro Group Position
| Feature | Effect of Nitro Group Position |
| Electronic Properties | The position of the electron-withdrawing nitro group alters the electron density distribution across the pyridine ring. |
| Reactivity | Influences the susceptibility of the ring to nucleophilic aromatic substitution. |
| Biological Activity | The specific arrangement of the nitro group can be critical for binding to biological targets. |
Fused Ring Systems and Polycyclic Derivatives
The chemical scaffold of this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures often exhibit diverse and potent biological activities.
Imidazo[4,5-c]pyridines and Related Structures
A significant class of fused ring systems derived from nitropyridines are the imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. These compounds are analogues of purines and have attracted considerable interest in medicinal chemistry due to their wide range of biological activities, including as potential anticancer and antimicrobial agents nih.govdntb.gov.uaresearchgate.net. The synthesis of these fused systems often involves the reduction of a nitro group to an amine, followed by cyclization with a suitable reagent. For example, a 3,4-diaminopyridine (B372788) derivative, which can be obtained from a 3-nitro-4-aminopyridine precursor, can be reacted with aldehydes or orthoformates to construct the imidazole (B134444) ring, leading to the formation of the imidazo[4,5-c]pyridine core dntb.gov.ua. The structural resemblance of these fused imidazopyridine systems to naturally occurring purines makes them promising candidates for therapeutic applications nih.govdntb.gov.ua.
Table 5: Synthesis of Fused Ring Systems
| Precursor Type | Synthetic Step | Fused Ring System Formed |
| Nitropyridine | Reduction of nitro group to amine | Diaminopyridine intermediate |
| Diaminopyridine | Cyclization with aldehydes/orthoformates | Imidazo[4,5-c]pyridine |
Other Heteroannulated Pyridine Systems
The synthesis of heteroannulated pyridine systems often utilizes nitropyridine precursors due to the activating effect of the nitro group, which facilitates cyclization reactions. While specific examples starting directly from this compound are not extensively documented, the general reactivity of nitropyridines allows for the construction of various fused heterocyclic systems. These reactions typically involve the reduction of the nitro group to an amino group, followed by cyclization with appropriate reagents to form rings fused to the pyridine core. This approach is a cornerstone in the synthesis of polycyclic systems with potential applications in medicinal chemistry. The resulting heteroannulated structures can exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov
For instance, the synthesis of pyrazolo[4,3-c]quinolines and pyrano[3,2-c]quinolines has been achieved from nitroquinoline precursors, highlighting the utility of the nitro group in facilitating the formation of these fused systems. nih.gov Such synthetic strategies could theoretically be adapted to this compound to generate novel fused pyridine derivatives.
Structure-Activity Relationship (SAR) Exploration
The biological activity of a molecule is intrinsically linked to its chemical structure. For derivatives of this compound, the interplay between the nitro group's position, the nature of other functional groups, and the characteristics of the ester moiety are critical in determining their biological effects.
Impact of Nitro Group Position and Functional Groups on Biological Activity
The position of the nitro group on an aromatic ring significantly influences the molecule's electronic properties and, consequently, its biological activity. nih.gov In many classes of compounds, the presence of a nitro group, particularly at the ortho or para positions, can enhance reactivity towards nucleophilic substitution, which can be a key step in certain biological interactions. The electron-withdrawing nature of the nitro group can stabilize intermediates in biochemical reactions, potentially leading to increased potency. nih.gov
For nitropyridine derivatives, the biological activity is often modulated by the specific placement of the nitro group and the presence of other substituents. For example, in a series of nitro-substituted aroylhydrazone iron chelators, the nitro substitution had both positive and negative effects on their antioxidant and antiproliferative activities, demonstrating the complexity of these structure-activity relationships. nih.gov
The following table illustrates the general impact of functional group modifications on the biological activity of related nitroaromatic compounds, providing a basis for predicting the behavior of this compound derivatives.
| Functional Group Modification | Observed Impact on Biological Activity | Potential Rationale |
| Alteration of Nitro Group Position | Can significantly alter activity, with ortho and para positions often enhancing reactivity. | Changes in electron distribution and steric hindrance affecting receptor binding. |
| Introduction of Electron-Donating Groups | May decrease certain activities by reducing the electron-withdrawing effect of the nitro group. | Modification of the molecule's electronic profile and interaction with biological targets. |
| Introduction of Electron-Withdrawing Groups | Can potentially enhance activity by further polarizing the aromatic ring. | Increased reactivity and potential for stronger interactions with biological macromolecules. |
| Modification of the Hydroxyl Group | Can alter hydrogen bonding capacity and solubility, impacting bioavailability and target interaction. | Changes in physicochemical properties affecting absorption, distribution, and metabolism. |
Influence of Ester Group on Lipophilicity and Target Interaction
The ester group in this compound plays a crucial role in determining the molecule's lipophilicity, which is a key factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The methyl ester, in particular, contributes to a certain level of lipophilicity.
Modification of this ester group can be a strategic approach to modulate the compound's properties. For instance, increasing the alkyl chain length of the ester would generally increase lipophilicity. This can lead to enhanced cell membrane permeability but may also affect solubility and metabolic stability. Conversely, introducing polar functional groups into the ester side chain would decrease lipophilicity, potentially improving aqueous solubility.
The table below summarizes the expected influence of ester group modifications on the lipophilicity and potential target interactions of nicotinic acid derivatives.
| Ester Group Modification | Predicted Effect on Lipophilicity (LogP) | Potential Impact on Target Interaction |
| Methyl to Ethyl Ester | Increase | Enhanced hydrophobic interactions within the binding site. |
| Methyl to Propyl Ester | Further Increase | Potentially stronger hydrophobic binding, but may introduce steric hindrance. |
| Introduction of a Hydroxyl group to the alkyl chain | Decrease | Improved solubility, may introduce new hydrogen bonding opportunities with the target. |
| Conversion to a more complex ester (e.g., benzyl) | Significant Increase | May lead to different binding modes or altered selectivity due to steric and electronic effects. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the likely tautomerism, the spectrum may show sets of peaks for both the hydroxy-pyridine and the pyridinone forms, with the relative integrals depending on the solvent and temperature.
For the this compound tautomer, the spectrum would likely display a downfield singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on concentration and solvent, but typically appears in the range of 10-14 ppm. The two aromatic protons on the pyridine ring would appear as doublets. The proton at the C4 position is expected to be more deshielded due to the electron-withdrawing effect of the adjacent nitro group and would likely resonate at a higher chemical shift (around 8.5-9.0 ppm) compared to the proton at the C6 position (around 8.0-8.5 ppm). The methyl ester protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
In the case of the Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate tautomer, the NH proton of the pyridinone ring would also give a broad singlet, potentially in a similar region to the OH proton. The chemical shifts of the ring protons would also be affected by the change in the ring structure.
A hypothetical ¹H NMR data table based on known spectral data of similar substituted nitropyridines is presented below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ~12.5 | br s | 1H | -OH / -NH |
| ~8.8 | d | 1H | H-4 |
| ~8.3 | d | 1H | H-6 |
| ~3.9 | s | 3H | -OCH₃ |
Data are hypothetical and based on the analysis of structurally similar compounds. Actual chemical shifts may vary.
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.
The carbonyl carbon of the methyl ester group is anticipated to appear significantly downfield, typically in the region of 160-170 ppm. The carbons of the pyridine ring would resonate in the aromatic region (approximately 110-160 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the hydroxyl group (C2) would be significantly influenced by these substituents. The C2 carbon would be shifted downfield due to the electronegative oxygen atom, while the C5 carbon's chemical shift would also be affected by the strongly electron-withdrawing nitro group. The methyl carbon of the ester group would appear at a much higher field, typically around 50-60 ppm.
A predicted ¹³C NMR data table is provided below, based on the analysis of related structures. researchgate.net
| Chemical Shift (ppm) | Assignment (Hypothetical) |
| ~165 | C=O (ester) |
| ~158 | C2-OH |
| ~145 | C5-NO₂ |
| ~140 | C6 |
| ~125 | C4 |
| ~115 | C3 |
| ~55 | -OCH₃ |
Data are hypothetical and based on the analysis of structurally similar compounds. Actual chemical shifts may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of the H-4 and H-6 protons would be expected, confirming their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the protonated carbons, for instance, linking the H-4 signal to the C4 signal and the H-6 signal to the C6 signal. The methyl proton signal would also show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, correlations would be expected between the methyl protons (-OCH₃) and the ester carbonyl carbon (C=O), as well as the C3 carbon. The H-4 proton would likely show correlations to the C2, C3, and C5 carbons, while the H-6 proton would show correlations to the C2 and C5 carbons, further solidifying the structural assignment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Identification of Key Functional Group Vibrations (e.g., -OH, C=O, -NO₂)
The IR spectrum of this compound would be characterized by several key absorption bands.
-OH Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadening due to hydrogen bonding. In the pyridinone tautomer, the N-H stretch would also appear in this region. docbrown.info
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ester is expected around 1700-1730 cm⁻¹. If the pyridinone tautomer is present, an additional carbonyl stretch from the ring lactam would be observed, typically at a lower wavenumber (around 1650-1680 cm⁻¹).
-NO₂ Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹.
C-O Stretches: The C-O stretching vibrations of the ester group would appear in the fingerprint region, typically around 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
Aromatic C=C and C=N Stretches: The stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
A summary of the expected key IR absorption bands is presented in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch / N-H Stretch | Hydroxyl / Amide |
| 1700-1730 (strong, sharp) | C=O Stretch | Ester |
| 1500-1560 (strong) | Asymmetric NO₂ Stretch | Nitro |
| 1300-1360 (strong) | Symmetric NO₂ Stretch | Nitro |
| 1400-1600 | C=C and C=N Stretches | Aromatic Ring |
| 1200-1300 | C-O Stretch | Ester |
Data are based on typical IR absorption ranges for the specified functional groups. docbrown.infonist.govnist.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound, the predicted monoisotopic mass is 198.02766 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 167, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 139. Other characteristic fragmentation patterns could involve the loss of the nitro group (-NO₂) or rearrangements within the pyridine ring.
Using softer ionization techniques such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 199.03494, and the sodiated adduct [M+Na]⁺ at m/z 221.01688. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 197.02038. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its major fragments with high accuracy.
| Ion | Predicted m/z |
| [M]⁺ | 198.02711 |
| [M+H]⁺ | 199.03494 |
| [M+Na]⁺ | 221.01688 |
| [M-H]⁻ | 197.02038 |
Predicted data obtained from PubChem. uni.lu
Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxy 5 Nitronicotinate
The comprehensive analysis of a chemical compound's structure and electronic properties relies on a suite of spectroscopic techniques. For Methyl 2-hydroxy-5-nitronicotinate, a detailed examination using mass spectrometry, ultraviolet-visible spectroscopy, and X-ray crystallography provides critical insights into its molecular architecture and behavior. While direct experimental data for this specific compound is limited in publicly accessible literature, a thorough understanding can be constructed by referencing its predicted data and comparing it with the known characteristics of structurally similar compounds.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, energy, and reactivity of a molecule. These methods solve the Schrödinger equation, often using approximations, to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the optimized geometry and energy of molecules. niscpr.res.in For pyridine (B92270) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP with a 6-31G(d,p) or higher basis set, provide reliable results for molecular parameters. niscpr.res.inijcce.ac.ir
In a typical DFT calculation for Methyl 2-hydroxy-5-nitronicotinate, the initial step is geometry optimization. This process adjusts the positions of the atoms to find the lowest energy conformation, representing the most stable structure of the molecule. The calculation would likely confirm the planarity of the pyridine ring and determine the precise bond lengths, bond angles, and dihedral angles of the substituents (hydroxyl, nitro, and methyl ester groups). The substitution of the pyridine-N-oxide ring with a strong electron-withdrawing group like NO2 can lead to an alteration of charge density and structural parameters. nih.gov For instance, the heat of formation for various nitropyridine derivatives has been successfully calculated using DFT methods with an appropriate isodesmic reaction, showing that the trends are often independent of the specific DFT method used. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound using DFT This table is illustrative, based on typical values for similar structures calculated with DFT methods.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-N (ring) Bond Length | ~1.34 Å | Average bond length within the pyridine ring. |
| C-C (ring) Bond Length | ~1.39 Å | Average bond length within the pyridine ring. |
| C-NO₂ Bond Length | ~1.45 Å | Bond connecting the nitro group to the pyridine ring. |
| C-OH Bond Length | ~1.36 Å | Bond connecting the hydroxyl group to the pyridine ring. |
| C=O (ester) Bond Length | ~1.21 Å | Carbonyl bond length in the methyl ester group. |
The Molecular Electrostatic Potential (MEP) map is a crucial descriptor for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov The different values of the electrostatic potential are represented by colors: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), blue indicates positive potential (electron-deficient regions, susceptible to nucleophilic attack), and green represents neutral or zero potential areas. nih.govresearchgate.net
For this compound, an MEP analysis would predict the following:
Negative Regions (Red/Yellow): The most negative potentials would be concentrated around the oxygen atoms of the nitro group, the carbonyl oxygen of the ester, and the oxygen of the hydroxyl group. These electron-rich sites are the most probable locations for electrophilic attack. researchgate.net
Positive Regions (Blue): The most positive potential would likely be located on the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack or hydrogen bonding interactions. The protons on the pyridine ring would also exhibit positive potential. researchgate.net
The MEP map provides a clear, visual guide to the molecule's charge distribution and chemical reactivity. researchgate.net
Table 2: Predicted Reactive Sites from MEP Analysis
| Functional Group | Atom(s) | Predicted Electrostatic Potential | Type of Reactivity |
|---|---|---|---|
| Nitro Group | Oxygen atoms | Highly Negative (Red) | Electrophilic Attack |
| Carbonyl Group (Ester) | Oxygen atom | Negative (Red/Yellow) | Electrophilic Attack |
| Hydroxyl Group | Oxygen atom | Negative (Red/Yellow) | Electrophilic Attack |
| Hydroxyl Group | Hydrogen atom | Highly Positive (Blue) | Nucleophilic Attack |
Spectroscopic Property Prediction
Theoretical methods can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated theoretically using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. tandfonline.comnih.gov These calculations predict the ¹H and ¹³C NMR chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). tandfonline.com
For this compound, theoretical calculations would predict the chemical shifts for the distinct protons and carbons. The protons on the pyridine ring are expected in the aromatic region, with their exact shifts influenced by the electronic effects of the nitro, hydroxyl, and ester groups. The methyl protons of the ester group would appear in the upfield region. Similarly, the ¹³C NMR spectrum would show distinct signals for the pyridine ring carbons, the carbonyl carbon, and the methyl carbon. Comparing these calculated shifts with experimental data is a robust method for structure verification. mdpi.com DFT methods, such as B3LYP, have been shown to provide accurate predictions of molecular parameters and NMR chemical shifts that are in good agreement with experimental data for pyridine-like compounds. ijcce.ac.irmdpi.com
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) These values are illustrative and represent typical ranges for the described structural motifs.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine Ring CH | 7.5 - 9.0 | 120 - 150 |
| O-CH₃ (Ester) | 3.5 - 4.0 | 50 - 60 |
| OH | 10.0 - 12.0 (variable) | - |
| C=O (Ester) | - | 160 - 170 |
| C-OH (Ring) | - | 155 - 165 |
The prediction of infrared (IR) and ultraviolet-visible (UV-Vis) spectra is commonly performed using DFT and Time-Dependent DFT (TD-DFT), respectively. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Theoretical IR calculations determine the vibrational frequencies corresponding to the different normal modes of the molecule. The calculated harmonic frequencies are often scaled to better match experimental results, which are affected by anharmonicity. tandfonline.com For this compound, the predicted IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, and various C=C and C=N stretching vibrations of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of vertical electronic excitations and their corresponding oscillator strengths. nih.gov The predicted UV-Vis spectrum for this compound would likely feature absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system, which is influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro and ester groups. The choice of functional, such as CAM-B3LYP, can be crucial for obtaining accurate excitation energies. nih.gov
Table 4: Predicted Characteristic Vibrational and Electronic Transitions
| Spectroscopy | Functional Group / Transition | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | O-H stretch | ~3300 - 3500 |
| IR | C=O stretch (ester) | ~1710 - 1730 |
| IR | NO₂ asymmetric stretch | ~1520 - 1560 |
| IR | NO₂ symmetric stretch | ~1340 - 1360 |
| IR | C=C, C=N stretch (aromatic) | ~1400 - 1600 |
| UV-Vis | π → π* transitions | ~250 - 350 nm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. utwente.nl By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, offering insights into conformational changes, solvent interactions, and thermodynamic properties like free energy. tandfonline.comacs.org
For a small organic molecule like this compound, an all-atom MD simulation could be employed to study its behavior in a solvent, such as water. utwente.nlrsc.org Such a simulation would reveal:
Solvation Structure: How water molecules arrange around the solute, particularly around the polar hydroxyl, nitro, and ester groups through hydrogen bonding.
Conformational Dynamics: The flexibility of the molecule, such as the rotation around the C-C bond connecting the ester group to the pyridine ring.
Transport Properties: The diffusion coefficient of the molecule within the solvent.
While MD simulations are more commonly used for large biomolecules, their application to small molecules is valuable for understanding solvation, crystallization processes, and conformational preferences in solution, which are difficult to probe experimentally with such detail. acs.orgethz.ch
Conformational Analysis
Conformational analysis is critical for determining the most stable three-dimensional arrangement of a molecule, which in turn dictates its physical and chemical properties. For this compound, the planarity of the pyridine ring acts as a significant structural constraint . Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecule's geometry and identify its most probable conformations in various environments, such as in the gas phase or in different solvents. finechem-mirea.rufinechem-mirea.ru
Studies on structurally related molecules, like 2-nitro-2'-hydroxy-5'-methylazobenzene, demonstrate that different isomers can be favored depending on the environment; for instance, a cis-isomer may be more stable in the gas phase, while a trans-isomer predominates in solution. finechem-mirea.rufinechem-mirea.ru The underlying reasons for these conformational preferences can be further elucidated using techniques like Natural Bond Orbital (NBO) analysis, which examines the stabilizing effects of donor-acceptor interactions between electron orbitals, such as those between lone pairs and anti-bonding orbitals. researchgate.net
| Compound Name | Molecular Formula | Topological Polar Surface Area (TPSA) (Ų) | logP (Predicted) | Number of Rotatable Bonds |
|---|---|---|---|---|
| This compound | C₇H₆N₂O₅ uni.lu | 102.15 (Predicted) | -0.2 (Predicted) uni.lu | 2 (Predicted) |
| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ chemscene.com | 82.33 chemscene.com | 1.43 chemscene.com | 2 chemscene.com |
| 6-Hydroxy-5-nitronicotinic acid | C₆H₄N₂O₅ ambeed.com | 116.24 ambeed.com | -0.53 (Consensus) ambeed.com | 2 ambeed.com |
| Methyl 2-hydroxy-5-methylnicotinate | C₈H₉NO₃ nih.gov | 55.4 nih.gov | 0.2 (XLogP3) nih.gov | 2 (Predicted) nih.gov |
Reaction Mechanism Elucidation
Understanding the precise pathway a reaction follows is fundamental to organic chemistry. Computational studies provide a virtual arena to explore these mechanisms, map energy profiles, and identify fleeting intermediate structures that are difficult to capture experimentally.
Transition State Calculations for Reaction Pathways
By modeling reaction pathways, computational chemistry can pinpoint the high-energy transition state (TS) that sits (B43327) between reactants and products. DFT calculations are a cornerstone of this approach, used to determine the thermodynamic characteristics and energy barriers of reactions, such as intramolecular proton transfers. finechem-mirea.rufinechem-mirea.ru For processes like nucleophilic aromatic substitution, these calculations can help identify charge-transfer intermediates and elucidate the rate-determining steps of the mechanism. The analysis of calculated transition state structures can also confirm the polar nature of the reaction, providing deeper insight into the flow of electrons as bonds are broken and formed. mdpi.com
Computational Investigation of Nitro Group Migration
The dynamics of functional groups, such as the nitro group, are a key aspect of molecular reactivity. While specific studies on nitro group migration in this compound are not prevalent, the methodologies for such investigations are well-established. Computational models can be used to explore the rotation of the nitro group around the C-NO₂ bond and to calculate the associated energy barriers. researchgate.net In some molecules, these rotational barriers can be very low, indicating a highly dynamic group. researchgate.net Such studies are relevant for understanding reaction mechanisms where the nitro group is displaced, as can occur in certain intramolecular nucleophilic substitution reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
QSAR represents a bridge between computational chemistry and medicinal chemistry, aiming to correlate a molecule's structure with its biological effect.
Predicting Biological Activities based on Molecular Descriptors
QSAR modeling establishes a mathematical relationship between the structural properties of a series of compounds and their measured biological activity. nih.gov The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule, including its physicochemical, electronic, and topological properties. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP | Lipophilicity or hydrophobicity of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. chemscene.comambeed.com |
| Electronic | Dipole Moment | The overall polarity of the molecule. |
| Structural | Number of Rotatable Bonds | Molecular flexibility. chemscene.com |
| Autocorrelation | 2D Autocorrelation | Spreads atomic contributions over a defined molecular distance. researchgate.net |
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), often paired with genetic algorithms (GA) for selecting the most relevant descriptors, or non-linear approaches such as Bayesian-Regularized Genetic Neural Networks (BRGNN), are used to build a predictive model. nih.govresearchgate.net A robust QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing and guiding synthetic efforts toward compounds with potentially enhanced efficacy. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery
As a Building Block for Active Pharmaceutical Ingredients (APIs)
The structural framework of methyl 2-hydroxy-5-nitronicotinate serves as a key component in the synthesis of more complex molecules with potential biological activities. It is particularly explored in drug development for creating new therapeutic compounds.
The core structure of this compound is a valuable scaffold for generating a variety of antimicrobial compounds.
Derivatives of this compound have shown promise in the development of antibacterial agents. For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their efficacy against several bacterial strains. nih.gov Among these, a hydrazone derivative with a benzylidene moiety demonstrated significant inhibition of Staphylococcus aureus (S. aureus) with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, which is more potent than the control antibiotic cefuroxime (B34974) (7.8 μg/mL). nih.gov Another derivative, a hydrazone with a 5-nitrothien-2-yl fragment, also showed strong antibacterial activity against all tested strains, surpassing cefuroxime. nih.gov Furthermore, this 5-nitrothienylhydrazone was effective in disrupting biofilms of S. aureus and Escherichia coli. nih.gov
The synthesis of flavonoid derivatives incorporating a nitro group has also been explored for their antimicrobial properties. mdpi.com One such compound, 6-chloro-8-nitroflavone, exhibited potent inhibitory activity against pathogenic bacteria. mdpi.com These studies highlight the potential of the nitro-substituted hydroxy-aromatic scaffold, present in this compound, in designing new antibacterial agents.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Hydrazone with benzylidene moiety | S. aureus | 3.9 | nih.gov |
| Hydrazone with 5-nitrothien-2-yl fragment | Various strains | < 7.8 | nih.gov |
| Cefuroxime (Control) | Various strains | 7.8 | nih.gov |
The structural motif of a hydroxyl group and a nitro group on an aromatic ring, as found in this compound, is also relevant in the synthesis of antifungal agents. Research into 2-hydroxy-4,5-methylenedioxyaryl ketones, which share the 2-hydroxyaryl ketone feature, has yielded compounds with notable in vitro antifungal activity. nih.gov One such analog, which has a C=C bond conjugated to the C=O group, was found to be active against Cladosporium cucumerinum with a MIC value of 10 μg/ml. nih.gov The most susceptible organisms to this class of compounds included Phytophthora infestans, Phytium ultimum, Cercospora beticola, Cladosporium cucumerinum, and Rhizoctonia solani. nih.gov
The development of new treatments for tuberculosis, especially against resistant strains, is a critical area of research, and compounds with a nitro group are considered important for this purpose. Derivatives of 2-hydroxy-aminoalkyl diaryloxy methano phenanthrenes have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H(37)R(v) in vitro, showing MIC values in the range of 3.12-25 microg/ml. nih.gov While not directly synthesized from this compound, these structures highlight the therapeutic potential of the 2-hydroxy-aromatic core in designing new antitubercular agents.
This compound and its close analogs are significant building blocks in the synthesis of anticoccidial agents, which are used to treat coccidiosis, a parasitic disease in animals. Research has shown that 2-Methyl-5-nitronicotinamide, derived from ethyl 2-methyl-5-nitronicotinate through treatment with ammonia (B1221849), exhibits significant anticoccidial activity against Eimeria tenella. researchgate.net Further modifications of this compound have led to N-substituted analogs with optimized activity. researchgate.net Additionally, methyl-6-chloro-5-nitronicotinate is explicitly identified as a building block for the synthesis of various pharmaceutical compounds, including anticoccidial agents. chemicalbook.com The modification of related structures, such as 4-deoxypyridoxol, at the 2-position has also been explored for anticoccidial activity. tandfonline.com
| Compound | Activity against Eimeria tenella | Reference |
|---|---|---|
| 5-Nitronicotinamide | Significant | researchgate.net |
| 2-Methyl-5-nitronicotinamide | Significant | researchgate.net |
| 4-Methyl-5-nitronicotinamide | Significant | researchgate.net |
| 6-Methyl-5-nitronicotinamide | Not Significant | researchgate.net |
This compound and its derivatives are also investigated for their potential anti-inflammatory effects. smolecule.com The synthesis of novel isonicotinoyl motif-containing scaffolds from isonicotinic acid has yielded compounds with remarkably high in vitro anti-inflammatory activity. nih.gov For example, an isonicotinate (B8489971) of meta-aminophenol exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which is eightfold better than the standard drug ibuprofen (B1674241) (11.2 ± 1.9 µg/mL). nih.gov Furthermore, a patent has described the use of methyl 6-chloro-5-nitronicotinate in the synthesis of pyridin-2(1H)-one derivatives intended for the treatment of inflammatory diseases. google.com
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Isonicotinate of meta-aminophenol (5) | 1.42 ± 0.1 | nih.gov |
| Ibuprofen (Standard) | 11.2 ± 1.9 | nih.gov |
Synthesis of Antimalarial Drugs
The pyridine (B92270) nucleus is a key component in the development of new antimalarial drugs, a critical endeavor in the face of growing resistance to existing therapies like chloroquine (B1663885). nih.govbohrium.com Scientists have successfully synthesized various pyridine derivatives and tested them for their ability to combat the malaria parasite, Plasmodium falciparum. bohrium.commalariaworld.org
One strategy involves creating hybrid molecules that combine a nitropyridine fragment with parts of existing drugs like chloroquine. nih.gov For instance, reacting a chloroquine derivative with 2-chloro-5-nitropyridine (B43025) has produced compounds with potent antimalarial activity, some demonstrating IC50 values (a measure of inhibitory concentration) below 5 nM. nih.gov Other research has focused on different pyridine derivatives, with some showing a 90-91% inhibition of parasite multiplication in mouse models at a dose of 50 µmol/kg. bohrium.com The most promising of these compounds also proved effective against chloroquine-resistant strains of the parasite in laboratory tests. bohrium.com Computational docking studies suggest these molecules may work by interacting with and inhibiting essential parasite enzymes like dihydrofolate reductase. bohrium.com
Synthesis of Anticancer Agents
The nitropyridine and hydroxypyridine frameworks are instrumental in the search for new anticancer therapies. nih.govresearchgate.netnih.govnih.gov Derivatives of these structures have been shown to inhibit the growth of various human cancer cell lines. nih.govnih.gov
For example, a series of 2-pyridone derivatives, which feature a hydroxyl group on the pyridine ring, were synthesized and tested against six human cancer cell lines. nih.gov Several of these compounds demonstrated significant inhibitory effects, with one particular derivative showing high potency against lung, cervical, and colon cancer cells, with IC50 values as low as 0.21 µM. nih.gov Similarly, nitropyridine-based compounds have been developed that show high selectivity against specific cancer types, such as MCF-7 breast cancer cells and HepG2 liver cancer cells. nih.gov The mechanism behind these anticancer effects often involves inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. acs.org
Table 1: Examples of Anticancer Activity in Pyridine Derivatives
| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 2-Pyridone Derivatives | A549 (Lung), HeLa (Cervical), SW480 (Colon) | 0.21 - 0.86 µM | nih.gov |
| Nitropyridine-linked thiazolidinones | MCF-7 (Breast), HepG2 (Liver) | 6.41 - 7.63 µM | nih.gov |
| 4-Hydroxy-2-pyridone Derivatives | Various | Active at 1-10 µM | nih.gov |
Development of Enzyme Inhibitors (e.g., α-amylase, α-glucosidase, urease)
Derivatives of pyridine and the closely related pyrimidine (B1678525) are actively investigated as inhibitors of medically relevant enzymes. smolecule.comjuniperpublishers.com For instance, inhibiting enzymes like α-amylase and α-glucosidase is a key strategy in managing diabetes, while urease inhibitors are important for treating certain bacterial infections. Although direct studies on this compound are scarce, related structures show significant promise.
Research on similar compounds, such as ethyl 4,6-dihydroxy-5-nitronicotinate, suggests potential for enzyme inhibition. smolecule.com The nitro and hydroxyl groups on the pyridine ring are key features that can interact with the active sites of enzymes. smolecule.com Furthermore, extensive research on pyrimidine derivatives has identified potent inhibitors of enzymes like glutathione (B108866) reductase (GR), which is a target in cancer and malaria treatment. juniperpublishers.com Different substitutions on the ring system resulted in varying levels of inhibition, with one 4-amino-2,6-dichloropyrimidine (B161716) compound showing particularly strong, noncompetitive inhibition of the GR enzyme. juniperpublishers.com
Neuroprotective and Alzheimer's Disease Related Agents
The pyridine scaffold is a foundational structure for agents targeting neurodegenerative disorders such as Alzheimer's disease. dovepress.comontosight.ainih.govresearchgate.net The therapeutic strategy often involves inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down neurotransmitters essential for cognition, or protecting neurons from damage. dovepress.comfrontiersin.org
Numerous pyridine and dihydropyridine-based compounds have been synthesized and evaluated for their potential in treating Alzheimer's. dovepress.com For example, a series of coumarin-pyridine hybrids were developed as potent inhibitors of both AChE and BuChE, with one compound showing 100 times more activity against BuChE than the standard drug, donepezil. frontiersin.org These compounds also demonstrated neuroprotective effects in cell-based assays, shielding neuronal cells from damage induced by oxidative stress and the toxic amyloid-beta peptide, a hallmark of Alzheimer's disease. frontiersin.org Other research has focused on imidazo[1,2-a]pyridine (B132010) derivatives, which have shown promise in animal models of Alzheimer's by reducing inflammation and providing antioxidant and neuroprotective effects. nih.gov
Lead Compound Identification and Optimization
Rational Drug Design Strategies
The development of potent and selective drugs from scaffolds like nitropyridine relies heavily on rational drug design. This process uses computational tools to predict how a molecule will interact with its biological target, guiding chemists in making structural modifications to improve its effectiveness.
A key technique is molecular docking, which simulates the binding of a potential drug molecule into the active site of a target enzyme or receptor. bohrium.com For example, in the development of antimalarial pyridine derivatives, docking studies were used to understand how the compounds bind to the parasite's dihydrofolate reductase enzyme, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. bohrium.com This knowledge allows for the targeted synthesis of new derivatives with enhanced binding affinity and, therefore, greater potency.
Mechanism of Action Studies for Bioactive Derivatives
Understanding how a drug works at the molecular level is crucial for its development. For enzyme inhibitors derived from pyridine scaffolds, kinetic studies are performed to determine the nature of the inhibition (e.g., competitive, non-competitive). This reveals whether the inhibitor binds to the enzyme's active site, to a different site, or to the enzyme-substrate complex. juniperpublishers.com
For example, studies on pyrimidine derivatives as glutathione reductase inhibitors used Lineweaver-Burk plots to determine the inhibition type and constants (KI values). juniperpublishers.com This analysis revealed that the most effective compound acted as a noncompetitive inhibitor, providing critical insight for its further optimization. juniperpublishers.com In cancer research, mechanism studies on the 4-hydroxy-2-pyridone derivative sambutoxin (B610674) showed that it induces apoptosis by increasing reactive oxygen species (ROS) and activating the JNK signaling pathway, leading to tumor growth suppression in animal models. acs.org
Drug Metabolism and Pharmacokinetics (DMPK) Considerations for Derivatives
The journey of a drug candidate from a promising hit in early discovery to a viable therapeutic agent is fraught with challenges, a significant portion of which are related to its drug metabolism and pharmacokinetics (DMPK) profile. For derivatives of "this compound," a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful development. While specific DMPK data for direct derivatives of "this compound" are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related nitropyridine and pyridinone compounds. These studies underscore the importance of early DMPK assessment in guiding the design and optimization of new chemical entities.
In vitro and In vivo Studies (where applicable to derivatives)
In vitro Studies
In vitro assays are indispensable tools for the early assessment of a compound's metabolic fate and potential for absorption. Key in vitro studies relevant to the derivatives of "this compound" include metabolic stability in liver microsomes and permeability assays.
Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov The stability of a compound in the presence of liver microsomes is a key indicator of its likely hepatic clearance in vivo. nih.govyoutube.com For instance, in the development of imidazo[4,5-b]pyridine-based kinase inhibitors, which share the pyridine core, metabolic stability in mouse and human liver microsomes was a critical parameter for compound selection. nih.govacs.org One study on pirfenidone (B1678446) derivatives, which utilized 2-hydroxy-5-nitropyridine (B147068) in their synthesis, demonstrated that a lead compound, YZQ17, exhibited significantly lower intrinsic clearance and a longer half-life in both human and rat liver microsomes compared to the parent drug, pirfenidone. researchgate.net This suggests that strategic structural modifications can enhance metabolic stability. researchgate.net
For example, a study on imidazo[4,5-b]pyridine-based kinase inhibitors showed that compound 20f , an N-methyl piperazine (B1678402) derivative, displayed high human liver microsomal stability with only 24% metabolized after 30 minutes, a significant improvement over earlier compounds in the series. acs.org In contrast, another series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives showed moderate stability, with compound 7a having 40% and 43% of the compound metabolized after a 30-minute incubation in mouse and human liver microsomes, respectively. nih.gov
| Compound | Assay | Species | Result | Reference |
|---|---|---|---|---|
| YZQ17 | Liver Microsomal Stability (Clint) | Human | 63.91 mL/min/kg | researchgate.net |
| YZQ17 | Liver Microsomal Stability (T1/2) | Human | 27.20 min | researchgate.net |
| YZQ17 | Liver Microsomal Stability (Clint) | Rat | 110.45 mL/min/kg | researchgate.net |
| YZQ17 | Liver Microsomal Stability (T1/2) | Rat | 22.49 min | researchgate.net |
| Pirfenidone | Liver Microsomal Stability (Clint) | Human | 1231.17 mL/min/kg | researchgate.net |
| Pirfenidone | Liver Microsomal Stability (T1/2) | Human | 5.76 min | researchgate.net |
| Pirfenidone | Liver Microsomal Stability (Clint) | Rat | 1732.10 mL/min/kg | researchgate.net |
| Pirfenidone | Liver Microsomal Stability (T1/2) | Rat | 1.46 min | researchgate.net |
| Compound 20f | Liver Microsomal Stability (% metabolized) | Human | 24% (after 30 min) | acs.org |
| Compound 7a | Liver Microsomal Stability (% metabolized) | Mouse | 40% (after 30 min) | nih.gov |
| Compound 7a | Liver Microsomal Stability (% metabolized) | Human | 43% (after 30 min) | nih.gov |
Permeability Assays: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. gu.se For a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, in silico predictions of Caco-2 permeability were performed to assess their potential for oral absorption. rsc.org While some compounds were predicted to have poor permeability, many showed values suggesting good absorption. rsc.org For example, compound 6f was predicted to have a lower Caco-2 permeability of 63.37 nm/s. rsc.org
In vivo Studies
Following promising in vitro data, in vivo pharmacokinetic studies in animal models, typically rodents, are conducted to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. These studies are crucial for determining key parameters such as bioavailability, clearance, volume of distribution, and half-life.
For several nitropyridine-based compounds, in vivo pharmacokinetic data from studies in rats and mice are available. For instance, a 3-nitropyridine (B142982) analogue, 4AZA2891 , when administered intravenously to mice, exhibited an elimination half-life of 0.7 hours, a volume of distribution at a steady state of 5.7 L/kg, and a systemic clearance of 15.4 L/h per kg. plos.org In another example, a 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonist, compound 11 , showed high clearance in both rats and dogs. acs.org
The oral bioavailability (F%) is a critical parameter for orally administered drugs. For imidazo[4,5-b]pyridine-based kinase inhibitors 7a and 7d , in vivo mouse pharmacokinetic profiling revealed low oral bioavailability of 13% and 16%, respectively, with moderate clearance. nih.gov In contrast, a pirfenidone derivative, YZQ17 , demonstrated good oral bioavailability of 51% in rats, a significant improvement over the parent compound. researchgate.net
| Compound | Species | Route | Parameter | Value | Reference |
|---|---|---|---|---|---|
| 4AZA2891 | Mouse | IV | t1/2 | 0.7 h | plos.org |
| 4AZA2891 | Mouse | IV | Vss | 5.7 L/kg | plos.org |
| 4AZA2891 | Mouse | IV | CL | 15.4 L/h/kg | plos.org |
| Compound 11 | Rat | IV | CL | 46 mL/min/kg | acs.org |
| Compound 7a | Mouse | PO | F% | 13% | nih.gov |
| Compound 7a | Mouse | IV | CL | 10.0 mL/min/kg | nih.gov |
| Compound 7d | Mouse | PO | F% | 16% | nih.gov |
| Compound 7d | Mouse | IV | CL | 13.3 mL/min/kg | nih.gov |
| YZQ17 | Rat | PO | F% | 51% | researchgate.net |
| YZQ17 | Rat | PO | Cmax | 712.46 ng/mL | researchgate.net |
| YZQ17 | Rat | PO | t1/2 | 2.77 h | researchgate.net |
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can significantly influence its distribution and availability to target tissues, as it is generally the unbound fraction that is pharmacologically active. wikipedia.org For the imidazo[4,5-b]pyridine kinase inhibitors 7a and 7d , the mouse plasma protein binding was determined to be very high, at 99.48% and >99.9%, respectively. nih.gov High plasma protein binding can sometimes limit the efficacy of a drug, and this is a critical parameter to optimize during lead development. nih.gov
Applications in Materials Science
Development of Novel Materials with Specific Properties
The strategic placement of functional groups on the pyridine (B92270) core of Methyl 2-hydroxy-5-nitronicotinate makes it a candidate for the synthesis of novel materials with tailored characteristics.
The field of materials science has seen significant interest in organic compounds for electronic and optoelectronic applications. Pyridine derivatives, in particular, are fundamental components in many functional materials. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic pyridine ring of this compound can create intramolecular charge transfer characteristics, which are often associated with nonlinear optical (NLO) properties.
Research on analogous hydroxy-nitropyridine derivatives has demonstrated their potential as NLO materials. For instance, single crystals of 3-hydroxy-6-methyl-2-nitropyridine (B146962) and 3-hydroxy-2-nitropyridine (B88870) have been investigated for their third-order nonlinear optical susceptibility. These studies suggest that compounds with a similar arrangement of functional groups, such as this compound, could also exhibit significant NLO properties, making them potentially useful for applications in high-speed optical switching and electro-optic devices.
The investigation of bis-terpyridine isomers as optoelectronic materials for organic light-emitting devices (OLEDs) further highlights the potential of pyridine-based structures in electronic applications. The electron-withdrawing properties of the pyridine rings in these molecules play a crucial role in their electronic behavior.
Table 1: Comparison of Related Hydroxy-Nitropyridine Compounds for Optical Applications
| Compound | Crystal System | Key Finding | Potential Application |
|---|---|---|---|
| 3-hydroxy-6-methyl-2-nitropyridine | Orthorhombic | Exhibits third-order nonlinear optical susceptibility. | Nonlinear Optics |
The structural features of this compound are also suggestive of its potential use as a precursor in the synthesis of functional dyes and pigments. The pyridine ring is a known chromophore that can be incorporated into dye molecules to influence their color and dyeing properties. The presence of the nitro group, a strong auxochrome, can further enhance and modify the color of a potential dye molecule.
Azo dyes containing a pyridine ring have been synthesized and shown to have good affinity for polyester (B1180765) fibers, exhibiting a range of hues and good fastness properties. The synthesis of such dyes often involves the diazotization of an aromatic amine and coupling with a suitable coupling component. While this compound itself is not a primary aromatic amine, it could potentially be chemically modified to serve as a coupling component or an intermediate in the synthesis of more complex dye structures.
The general synthetic strategies for creating pyridine-based dyes, such as the one-step conversion of N-vinyl and N-aryl amides to pyridine derivatives, open up possibilities for incorporating structures like this compound into larger, more complex dye systems.
Precursor for Polymers and Advanced Organic Materials
The functional groups present in this compound offer reactive sites for polymerization reactions, positioning it as a potential monomer or precursor for the synthesis of polymers and advanced organic materials. The hydroxyl and methyl ester groups can participate in condensation polymerization reactions, such as the formation of polyesters or polyamides, with appropriate co-monomers.
Furthermore, the nitro group, while not typically a polymerizable group itself, can influence the properties of the resulting polymer or be chemically modified into other functional groups, such as an amino group, which can then be used in polymerization. Polymers incorporating nitroaromatic compounds have been explored for applications such as the detection of explosives.
The synthesis of pyridine-containing polymers is an active area of research, with applications in areas such as charge-carrying materials and materials with enhanced thermal stability and fluorescence. The incorporation of the rigid, electron-deficient pyridine ring from this compound into a polymer backbone could impart desirable thermal and electronic properties to the resulting material.
While direct evidence for the use of this compound as a polymer precursor is not available, the chemistry of its functional groups and the broader context of pyridine- and nitro-containing polymers suggest a promising avenue for future research and development in advanced materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-hydroxy-6-methyl-2-nitropyridine |
Biological and Biochemical Studies
Enzyme Activity Modulation and Interaction with Biological Macromolecules
While direct studies on methyl 2-hydroxy-5-nitronicotinate are limited, extensive research into the broader class of nitropyridine derivatives demonstrates significant interaction with various enzymes. These compounds have been identified as inhibitors of several key enzymes, suggesting potential therapeutic applications.
A number of nitropyridine-containing molecules have been synthesized and evaluated for their enzyme-inhibiting capabilities. nih.gov For instance, certain derivatives have shown potent inhibitory effects against Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov The most effective of these compounds inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov Other applications include the development of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3), where a derivative containing a 2,4-dichlorophenyl moiety was found to be the most active, with an IC50 of 8 nM. nih.gov
Derivatives have also been designed as inhibitors for other enzymes. One 5-nitropyridin-2-yl derivative exhibited dual inhibition against chymotrypsin (B1334515) and urease, with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. nih.gov Further studies on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives identified potent urease inhibitors, with some compounds showing IC50 values significantly lower than the standard, thiourea. frontiersin.org Specifically, compounds designated as 5b and 7e had IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. frontiersin.org
Additionally, N-pyridyl-hydrazone derivatives containing a 3-nitropyridine (B142982) moiety have been evaluated as potential inhibitors of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. mdpi.com Certain synthesized compounds showed strong and specific inhibitory activity against both MAO-A and MAO-B. mdpi.com Another study demonstrated that a 3-nitropyridine fused with a furoxan ring could inhibit two HIV-1 enzymes: integrase and the RNase H domain of reverse transcriptase. nih.gov
Table 1: Enzyme Inhibition by Various Nitropyridine Derivatives
| Derivative Class | Target Enzyme(s) | Key Compound(s) | IC₅₀ Value(s) |
| 2-Chloro-5-methyl-3-nitropyridine Derivatives | Janus kinase 2 (JAK2) | Most potent compounds | 8.5–12.2 µM nih.gov |
| 2,6-dichloro-3-nitropyridine Derivatives | Glycogen synthase kinase-3 (GSK3) | Derivative with 2,4-dichlorophenyl moiety | 8 nM nih.gov |
| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | 5-(5-nitropyridin-2-yl) derivative | 8.67 ± 0.1 μM nih.gov |
| Urease | 29.21 ± 0.98 μM nih.gov | ||
| 1-(3-nitropyridin-2-yl)piperazine Derivatives | Urease | Compound 5b | 2.0 ± 0.73 µM frontiersin.org |
| Urease | Compound 7e | 2.24 ± 1.63 µM frontiersin.org | |
| 2-[(2-substitutedbenzylidene)hydrazinyl]-6-ethoxy-3-nitropyridine Derivatives | Monoamine Oxidase A (MAO-A) | Compound 2k | 6.12 μM mdpi.com |
| Monoamine Oxidase A (MAO-A) | Compound 2j | 6.25 μM mdpi.com | |
| Monoamine Oxidase B (MAO-B) | Compound 2j | 9.30 μM mdpi.com | |
| 3-Nitropyridine-furoxan Hybrid | HIV-1 Integrase (Strand Transfer) | 4-aza-6-nitrobenzofuroxan | 190 ± 30 μM nih.gov |
| HIV-1 Integrase (3′ Processing) | 60 ± 15 μM nih.gov | ||
| HIV-1 RNase H | 90 ± 20 μM nih.gov |
Cellular Assays and Biological Evaluation (for derivatives)
The antimicrobial properties of nitroaromatic compounds are well-documented, with their mechanism often involving the reduction of the nitro group to produce toxic intermediates that damage cellular components like DNA. encyclopedia.pub Derivatives of nitropyridine have been specifically evaluated for their efficacy against a range of microbial pathogens.
Pyridoxazinone series, synthesized from 3-hydroxy-2-nitropyridine (B88870), demonstrated good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii. researchgate.net The minimum inhibitory concentration (MIC) for these bacteria ranged from 7.8–15.6 μg/mL and 31.25–125 μg/mL, respectively. researchgate.net In another study, derivatives of 8-hydroxyquinoline (B1678124) (8HQ) were tested against 27 microorganisms. nih.gov The parent compound was potent against Gram-positive bacteria and fungi (MIC values of 3.44-13.78 μM). nih.gov Halogenated derivatives, such as clioquinol, showed enhanced activity against Gram-negative bacteria compared to the parent compound. nih.gov Nitroxoline, another 8HQ derivative, was effective against Aeromonas hydrophila (MIC = 5.26 μM) and Pseudomonas aeruginosa (MIC = 84.14 μM). nih.gov
Furthermore, pyrano[2,3-d]pyrimidinone derivatives have shown promise as antibacterial agents. researchgate.net One compound in this class, 7‐amino‐6‐cyano‐5-(5-nitrofuran-2-yl)‐pyrano[2,3-d]pyrimidin‐(1H,3H)-2,4‐diones, exhibited excellent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli with MIC values from 3.91 to 7.81 μg/mL. researchgate.net This compound was notably more potent than levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA). researchgate.net
Table 2: Antimicrobial Activity of Selected Nitropyridine and Related Heterocyclic Derivatives
| Derivative Class | Organism(s) | Key Compound(s) | Minimum Inhibitory Concentration (MIC) |
| Pyridoxazinone Series | Enterococcus faecalis | Not specified | 7.8–15.6 μg/mL researchgate.net |
| Acinetobacter baumannii | Not specified | 31.25–125 μg/mL researchgate.net | |
| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria, fungi | Parent 8HQ | 3.44–13.78 μM nih.gov |
| 8HQ Derivatives | Aeromonas hydrophila | Nitroxoline | 5.26 μM nih.gov |
| Pseudomonas aeruginosa | Nitroxoline | 84.14 μM nih.gov | |
| Listeria monocytogenes | Cloxyquin | 5.57 μM nih.gov | |
| Pyrano[2,3-d]pyrimidinone Derivatives | S. aureus, B. subtilis, E. coli | Compound 4s | 3.91 to 7.81 μg/mL researchgate.net |
| Methicillin-resistant S. aureus (MRSA) | Compound 4s | 3.91 μg/mL researchgate.net |
The cytotoxic potential of nitropyridine derivatives and related compounds has been explored against various cancer cell lines. High levels of nitric oxide (NO) and its metabolites can induce cytotoxicity in tumor cells, a principle leveraged in the design of NO-donating compounds. derpharmachemica.com
A series of synthesized NO-donating acridone (B373769) derivatives were evaluated for their cytotoxic effects on the human colon cancer cell line (HT-29). derpharmachemica.com One derivative, compound 15, showed good cytotoxic activity with an IC50 value of 8.6 µM. derpharmachemica.com Other related compounds also displayed significant cytotoxicity, with IC50 values of 9.1 µM and 9.5 µM. derpharmachemica.com The study found a correlation between the rate of nitric oxide release and the observed cytotoxic effects. derpharmachemica.com
In a different study, N-pyridyl-hydrazone derivatives, which were assessed for MAO inhibition, were also tested for cytotoxicity and found to not have cytotoxic effects at the concentrations required for enzyme inhibition. mdpi.com However, studies on other nitro-containing heterocycles, like nitroimidazoles, suggest a generally low cytotoxic potential, though some exceptions exist. researchgate.net For example, ronidazole (B806) showed dose-dependent cytotoxicity in human hepatoma (HepG2) cells, with an EC50 of 196±5.5 μg/mL after 24 hours of exposure in an MTT assay. researchgate.net Similarly, the amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate was found to have an IC50 of 62.37 µg/mL against the HeLa cancer cell line. researchgate.net
Table 3: Cytotoxicity of Various Nitro-Containing Heterocyclic Derivatives
| Derivative Class | Cell Line | Key Compound(s) | IC₅₀ / EC₅₀ Value |
| NO-donating Acridones | HT-29 (Human colon cancer) | Compound 15 | 8.6 µM derpharmachemica.com |
| HT-29 (Human colon cancer) | Compound 18 | 9.1 µM derpharmachemica.com | |
| HT-29 (Human colon cancer) | Compound 17 | 9.5 µM derpharmachemica.com | |
| Furan Derivatives | HeLa (Cervical cancer) | (5-(((2-(1H-indol-3-yl) ethyl)amino)methyl)furan-2-yl)methyl acetate | 62.37 µg/mL researchgate.net |
| Nitroimidazoles | HepG2 (Human hepatoma) | Ronidazole | 196±5.5 μg/mL (24h) researchgate.net |
Industrial Applications Beyond Pharmaceuticals and Materials
Agrochemicals
The pyridine (B92270) ring is a core structural component in numerous herbicides, insecticides, and fungicides. The introduction of a nitro group can enhance the biological activity of these compounds. Nitropyridine derivatives are recognized as important intermediates in the synthesis of effective pesticides and herbicides, contributing to advancements in crop protection. nbinno.com
While specific research detailing the direct application of Methyl 2-hydroxy-5-nitronicotinate in commercial agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in molecules with known agrochemical activity. The general class of nitropyridines is utilized in the development of agricultural chemicals. chempanda.comchemimpex.comchemimpex.com For instance, derivatives of 2-hydroxy-5-nitropyridine (B147068) are precursors to compounds like 2-chloro-5-nitropyridine (B43025), which is a key intermediate for various pesticides. google.com The functional groups of this compound offer potential for the synthesis of new active ingredients for crop protection.
Potential Roles of this compound in Agrochemical Synthesis:
| Functional Group | Potential Role in Synthesis |
| Pyridine Ring | Core scaffold for building herbicidal or insecticidal molecules. |
| Nitro Group | Can be a key feature for biological activity or can be reduced to an amino group for further chemical modification. |
| Hydroxyl Group | Allows for the introduction of other functional groups through etherification or esterification to modulate the compound's properties. |
| Methyl Ester | Can be hydrolyzed to a carboxylic acid, providing a handle for creating amides or other derivatives. |
Specialty Chemicals
In the realm of specialty chemicals, this compound and related nitropyridine structures serve as versatile intermediates. chemimpex.com The electron-withdrawing nature of the nitro group and the inherent reactivity of the pyridine ring allow for a variety of chemical transformations, making these compounds valuable in the synthesis of dyes, pigments, and other performance chemicals.
The unique electronic properties of nitropyridine derivatives make them valuable for developing advanced materials, including polymers and electronic components. nbinno.com Hydroxy-nitropyridines, for example, have shown potential in the development of dyes and pigments due to their distinct color properties. chemimpex.com The structural features of this compound could be leveraged in the synthesis of specialty colorants or functional polymers.
Navigating the Future of this compound: Research Directions and Impeding Challenges
While specific, in-depth research on the future applications and challenges of this compound is not extensively detailed in publicly available literature, we can infer potential avenues of investigation and likely hurdles based on research into analogous chemical structures, such as nicotinic acid derivatives. The following sections outline prospective future research directions and the challenges that researchers may encounter in the exploration of this compound.
Q & A
Advanced Question
- Aqueous Stability: Hydrolyzes rapidly at pH >8, forming 2-hydroxy-5-nitronicotinic acid. Use phosphate buffers (pH 5–7) for kinetic studies .
- Solvent Compatibility: Stable in aprotic solvents (e.g., DMF, DMSO) but reacts with amines (e.g., Et₃N) via nucleophilic substitution at the nitro group .
How should researchers address contradictions in reported spectral data for this compound derivatives?
Advanced Question
Discrepancies in ¹³C NMR shifts (e.g., C-3 carbonyl at 165–170 ppm) may arise from tautomerism (keto-enol equilibrium). Resolve via:
- Variable Temperature (VT) NMR: Identify tautomers by observing signal splitting at −40°C .
- Computational Validation: Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
What strategies are viable for assessing the toxicity of this compound when empirical data are limited?
Advanced Question
- In Silico Models: Predict acute toxicity (LD50) using QSAR tools like TEST (EPA) or ProTox-II, which leverage structural analogs (e.g., ethyl 5-nitronicotinate) .
- Read-Across Analysis: Extrapolate from structurally similar carcinogens (e.g., nitroaromatics with IARC Group 2B classification) .
What methodologies support the design of this compound derivatives for enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
